N-(4-chlorophenyl)-3-methyl-6-oxo-4-(pyridin-3-yl)-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
N-(4-chlorophenyl)-3-methyl-6-oxo-4-(pyridin-3-yl)-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a pyridine ring, and a thieno[2,3-b]pyridine core, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-methyl-6-oxo-4-(pyridin-3-yl)-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-b]pyridine core.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives.
Addition of the Pyridine Ring: The pyridine ring is incorporated through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves palladium-catalyzed cross-coupling of boronic acids with halides.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-methyl-6-oxo-4-(pyridin-3-yl)-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-chlorophenyl)-3-methyl-6-oxo-4-(pyridin-3-yl)-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Material Science: The compound’s structural properties make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with various biological molecules.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-methyl-6-oxo-4-(pyridin-3-yl)-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are often studied using molecular docking and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
- N-(3-(5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide
Uniqueness
N-(4-chlorophenyl)-3-methyl-6-oxo-4-(pyridin-3-yl)-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H16ClN3O2S |
---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-methyl-6-oxo-4-pyridin-3-yl-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H16ClN3O2S/c1-11-17-15(12-3-2-8-22-10-12)9-16(25)24-20(17)27-18(11)19(26)23-14-6-4-13(21)5-7-14/h2-8,10,15H,9H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
HUJBWQHHNRQTPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(CC(=O)N2)C3=CN=CC=C3)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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